7-Nitro-1,2-dihydroindazol-3-one
Overview
Description
7-Nitro-1,2-dihydro-3H-indazol-3-one is a compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 . It is a product intended for research use.
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which are structurally similar to 7-Nitro-1,2-dihydroindazol-3-one, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 7-Nitro-1,2-dihydro-3H-indazol-3-one is 1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) .Chemical Reactions Analysis
Nitro-containing compounds, such as 7-Nitro-1,2-dihydroindazol-3-one, are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .Scientific Research Applications
Summary of the Application
“7-Nitro-1,2-dihydroindazol-3-one” is used in the synthesis of a fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) based on a novel Hofmann-type rearrangement . This compound has similar detonation performances to other energetic materials, indicating its potential application in insensitive explosives and propellants .
Methods of Application or Experimental Procedures
The 1,2,3-triazine unit was introduced into the fused bicyclic skeleton from a pyrazole unit for the first time . The new compound of NPTO was fully characterized using multinuclear NMR and IR spectroscopy, elemental analysis as well as X-ray diffraction studies . The thermal behaviors and detonation properties of NPTO were investigated through a differential scanning calorimetry (DSC-TG) approach and EXPLO5 program-based calculations .
Results or Outcomes
The calculation results showed similar detonation performances between NPTO and the energetic materials of DNPP and ANPP .
1. Energetic Materials Synthesis
Summary of the Application
“7-Nitro-1,2-dihydroindazol-3-one” is used in the synthesis of a fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) based on a novel Hofmann-type rearrangement . This compound has similar detonation performances to other energetic materials, indicating its potential application in insensitive explosives and propellants .
Methods of Application or Experimental Procedures
The 1,2,3-triazine unit was introduced into the fused bicyclic skeleton from a pyrazole unit for the first time . The new compound of NPTO was fully characterized using multinuclear NMR and IR spectroscopy, elemental analysis as well as X-ray diffraction studies . The thermal behaviors and detonation properties of NPTO were investigated through a differential scanning calorimetry (DSC-TG) approach and EXPLO5 program-based calculations .
Results or Outcomes
The calculation results showed similar detonation performances between NPTO and the energetic materials of DNPP and ANPP .
2. Medicinal Chemistry
Summary of the Application
Indazole, a heterocyclic compound that includes “7-Nitro-1,2-dihydroindazol-3-one” as a derivative, has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties . This suggests that indazole and its derivatives could be explored for the treatment of various pathological conditions .
Methods of Application or Experimental Procedures
The biological properties of indazole derivatives are determined through various experimental models. For example, new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models .
Results or Outcomes
Various indazole derivatives have shown promising results in different biological activities. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
3. Photochemical Synthesis
Summary of the Application
“7-Nitro-1,2-dihydroindazol-3-one” can be photochemically generated in situ from o-nitrobenzyl alcohols for the construction of 1,2-dihydro-3H-indazol-3-ones . This method offers several advantages over reported methods and could potentially be one of the most mild and convenient indazolone synthetic methods .
Methods of Application or Experimental Procedures
The intermediate was photochemically generated in situ from o-nitrobenzyl alcohols in a mild, efficient manner using an aqueous solvent at room temperature . The commercially available photoreactor employed 3 bulbs outputting broad emission above 365 nm .
Results or Outcomes
This UV-mediated route overcomes several established substrate scope limitations and significantly reduces the overall harshness of the reaction conditions .
Future Directions
properties
IUPAC Name |
7-nitro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-4-2-1-3-5(10(12)13)6(4)8-9-7/h1-3H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKMDUVYPSCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420749 | |
Record name | 7-nitro-1,2-dihydroindazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1,2-dihydroindazol-3-one | |
CAS RN |
31775-97-0 | |
Record name | 7-nitro-1,2-dihydroindazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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